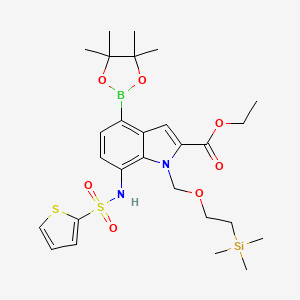
2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid is an organic compound that features a triazole ring substituted with a bromoethyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Bromoethyl Group: The bromoethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole with 2-bromoethanol in the presence of a base such as potassium carbonate.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The triazole ring and the bromoethyl group can be subjected to oxidation and reduction reactions, leading to the formation of different functional groups.
Esterification and Hydrolysis: The acetic acid moiety can undergo esterification to form esters or hydrolysis to revert to the acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Esterification: Catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are used in esterification reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted triazoles with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the triazole ring and bromoethyl group.
Esterification: Products include esters of this compound.
科学的研究の応用
2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used to study the biological activity of triazole derivatives and their interactions with biological targets.
作用機序
The mechanism of action of 2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA.
類似化合物との比較
Similar Compounds
2-(4-(2-Chloroethyl)-1H-1,2,3-triazol-1-YL)acetic acid: Similar structure but with a chloroethyl group instead of a bromoethyl group.
2-(4-(2-Iodoethyl)-1H-1,2,3-triazol-1-YL)acetic acid: Similar structure but with an iodoethyl group.
2-(4-(2-Fluoroethyl)-1H-1,2,3-triazol-1-YL)acetic acid: Similar structure but with a fluoroethyl group.
Uniqueness
2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. The bromoethyl group is more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C6H8BrN3O2 |
|---|---|
分子量 |
234.05 g/mol |
IUPAC名 |
2-[4-(2-bromoethyl)triazol-1-yl]acetic acid |
InChI |
InChI=1S/C6H8BrN3O2/c7-2-1-5-3-10(9-8-5)4-6(11)12/h3H,1-2,4H2,(H,11,12) |
InChIキー |
NWNLREICJHGLCA-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=NN1CC(=O)O)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate](/img/structure/B13049106.png)

![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13049124.png)




![5-(4-Fluorophenyl)-6-azaspiro[2.5]octane](/img/structure/B13049141.png)
![ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate](/img/structure/B13049143.png)
![3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide](/img/structure/B13049145.png)
![6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide](/img/structure/B13049158.png)

![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13049166.png)

